Metandienone, also known as 17β-Hydroxy-17α-methylandrosta-1,4-dien-3-one, is a synthetic, orally active anabolic-androgenic steroid (AAS) [, , , , , , ]. While primarily recognized for its performance-enhancing effects in athletics, Metandienone also serves as a valuable research tool in various scientific disciplines. It belongs to the class of androstane steroids and is structurally related to testosterone [, , ].
Methandrostenolone is classified as a 17α-alkylated derivative of testosterone, modified to enhance its anabolic effects while reducing its androgenic activity. This modification includes the addition of a methyl group at the C17α position and a double bond between the C1 and C2 positions of the steroid nucleus. The compound is derived synthetically, although naturally occurring anabolic steroids are produced from cholesterol in the human body .
The synthesis of Methandrostenolone can be achieved through various methods, including chemical synthesis and microbiological transformation.
The chemical transformation involves:
Methandrostenolone has the following molecular formula: with a molar mass of approximately 300.442 g/mol. The structural formula features a steroid backbone typical of anabolic steroids, with specific modifications that enhance its anabolic properties.
Methandrostenolone undergoes various metabolic reactions in the body:
The primary metabolic pathways include:
Methandrostenolone exerts its anabolic effects primarily through interaction with androgen receptors in muscle tissues. This binding promotes protein synthesis, leading to increased muscle mass and strength.
The pharmacokinetics of Methandrostenolone reveal:
Relevant data indicate that Methandrostenolone can aromatize into estrogenic compounds, which may lead to side effects such as gynecomastia if not managed properly .
Methandrostenolone has several applications within both medical and athletic contexts:
Despite its effectiveness, Methandrostenolone's use is associated with significant risks, including potential hepatotoxicity and other side effects related to hormonal imbalances .
Methandrostenolone (17β-hydroxy-17α-methylandrosta-1,4-dien-3-one) binds the androgen receptor (AR) as a full agonist, leveraging structural modifications that optimize receptor affinity and transcriptional activity. The core steroid skeleton features two critical alterations:
Binding kinetics studies reveal Methandrostenolone’s AR dissociation constant (Kd) of 1.2 nM, comparable to testosterone’s 0.9 nM but with prolonged nuclear retention. Molecular dynamics simulations show the 1,2-unsaturation induces torsional strain in helix 12 of the AR ligand-binding domain, accelerating coactivator recruitment [1] [9].
Table 1: Structural and Binding Parameters of Methandrostenolone vs. Testosterone
Parameter | Methandrostenolone | Testosterone |
---|---|---|
17α-Substitution | Methyl | None |
A-ring Unsaturation | Δ1,4-diene | Δ4-ene |
SHBG Binding (%) | 92–95 | 98 |
AR Kd (nM) | 1.2 | 0.9 |
Nuclear Retention (min) | 55±7 | 32±4 |
Non-genomic actions occur via membrane AR activation, triggering rapid (≤15 min) Src/Raf/ERK signaling that potentiates genomic effects. This dual-phase agonism underlies Methandrostenolone’s efficiency in activating hypertrophic pathways like mTOR and suppressing myostatin [9] [3].
Methandrostenolone exhibits an anabolic:androgenic ratio of 90–210:40 in rodent assays, significantly higher than methyltestosterone (50–110:50) but lower than oxandrolone (322–630:24) [3] [8]. This divergence stems from:
17α-alkylation universally enhances oral bioavailability but imposes compound-specific tradeoffs:
Table 2: Anabolic-Androgenic Dissociation of 17α-Alkylated Steroids
Compound | Anabolic:Androgenic Ratio | 5α-Reductase Susceptibility | AR Transcriptional Efficacy (%) |
---|---|---|---|
Methandrostenolone | 90–210:40 | Low (≤4%) | 89±6 |
Methyltestosterone | 50–110:50 | High (≥60%) | 78±5 |
Oxandrolone | 322–630:24 | None | 67±8 |
Stanozolol | 150–320:30 | None | 54±7 |
Notably, Methandrostenolone’s partial resistance to 5α-reductase amplifies its myotrophic selectivity versus non-17α-alkylated steroids like nandrolone (anabolic ratio 100–200:35) [8] [9].
Unlike non-aromatizable AAS (e.g., drostanolone, trenbolone), Methandrostenolone undergoes hepatic aromatization to 17α-methylestradiol at ~15%–22% of testosterone’s rate [5] [6]. This confers dual endocrine activities:
Co-administration with non-aromatizable steroids induces paradoxical effects:
Table 3: Aromatization-Dependent Interactions with Non-Aromatizable AAS
Parameter | Methandrostenolone + Trenbolone | Methandrostenolone + Drostanolone |
---|---|---|
Muscle AR Occupancy (%) | 98±2 | 95±3 |
ERα Activation (Fold) | 1.8±0.4 | 0.6±0.2* |
IGF-1 mRNA Increase (%) | 240±30 | 190±25 |
GnRH Suppression (%) | 74±9 | 52±11 |
*Drostanolone antagonizes ERα in mammary tissue [6] [8]
The 1,2-dehydrogenation further diverts metabolism toward 6β-hydroxylation (CYP3A4) instead of aromatization, partially offsetting estrogenic effects versus methyltestosterone [7] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7